molecular formula C7H6FNO B1337989 3-Acetyl-2-fluoropyridine CAS No. 79574-70-2

3-Acetyl-2-fluoropyridine

Cat. No. B1337989
CAS RN: 79574-70-2
M. Wt: 139.13 g/mol
InChI Key: KEEHTCBOJCVCNO-UHFFFAOYSA-N
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Description

3-Acetyl-2-fluoropyridine is a chemical compound that is part of the broader class of heterocyclic aromatic organic compounds known as pyridines. These compounds are characterized by a six-membered ring structure with one nitrogen atom and five carbon atoms. The presence of a fluorine atom at the second position and an acetyl group at the third position in the pyridine ring distinguishes 3-acetyl-2-fluoropyridine from other pyridine derivatives.

Synthesis Analysis

The synthesis of 2-aminopyridine derivatives, which are structurally related to 3-acetyl-2-fluoropyridine, can be achieved through the nucleophilic substitution of 2-fluoropyridine. A study demonstrates an efficient method for synthesizing these derivatives using acetamidine hydrochloride as the ammonia source under catalyst-free conditions. This process benefits from high yield, high chemoselectivity, and wide substrate adaptability, suggesting that similar methods could potentially be applied to synthesize 3-acetyl-2-fluoropyridine derivatives .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 3-acetyl-2-fluoropyridine, they do provide insights into the structural analysis of related fluorinated compounds. For instance, the X-ray structural analysis of a fluoroalkylated 1,1-dimethoxy-3-iminoisoindoline acetal reveals the stabilization of the amino tautomer by fluoroalkyl groups. This suggests that the introduction of fluorine into a compound can significantly affect its molecular structure and stability .

Chemical Reactions Analysis

The chemical reactivity of fluorinated pyridine derivatives is of significant interest. The research indicates that the presence of a fluorine substituent can facilitate certain reactions, such as the formation of metallo- and metal-free phthalocyanines from fluoroalkylated acetals. This implies that 3-acetyl-2-fluoropyridine may also participate in unique chemical reactions due to the influence of the fluorine atom on its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-acetyl-2-fluoropyridine would be influenced by the presence of both the acetyl and fluorine substituents. While the papers do not provide specific data on 3-acetyl-2-fluoropyridine, they do suggest that fluorine atoms in heterocyclic compounds can alter properties such as chemical stability and reactivity. The acetyl group could also contribute to the compound's reactivity, particularly in nucleophilic substitution reactions, as seen in the synthesis of related aminopyridine derivatives .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

  • Scientific Field : Organic Chemistry
  • Application Summary : Fluoropyridines, including 3-Acetyl-2-fluoropyridine, are used in the synthesis of various organic compounds. The presence of fluorine atoms in these compounds gives them interesting and unusual physical, chemical, and biological properties .
  • Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
  • Results or Outcomes : The synthesis of fluoropyridines has led to the development of many fluorinated medicinal and agrochemical candidates .

Use in Agriculture

  • Scientific Field : Agricultural Chemistry
  • Application Summary : Fluoropyridines are used in the development of new agricultural products. The introduction of fluorine atoms into lead structures is a common chemical modification in this field .
  • Methods of Application : Specific methods of application in agriculture are not detailed in the source, but it mentions the synthesis of some herbicides and insecticides .
  • Results or Outcomes : The introduction of fluorine atoms into agricultural products has led to improved physical, biological, and environmental properties .

Use in Medicine

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Fluoropyridines are used in the medical field. About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
  • Methods of Application : Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are presented .
  • Results or Outcomes : The development of fluorinated chemicals has steadily increased due to the high availability of the fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

Synthesis of Piperidine Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Use in Material Science

  • Scientific Field : Material Science
  • Application Summary : 3-Acetyl-2-fluoropyridine can be used in the development of new materials. The presence of fluorine atoms in these compounds gives them interesting and unusual physical and chemical properties .
  • Methods of Application : Specific methods of application in material science are not detailed in the source, but it mentions the synthesis of some materials .
  • Results or Outcomes : The introduction of fluorine atoms into materials has led to improved physical and chemical properties .

Use in Computational Chemistry

  • Scientific Field : Computational Chemistry
  • Application Summary : 3-Acetyl-2-fluoropyridine can be used in computational chemistry for the development of new compounds. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
  • Methods of Application : Specific methods of application in computational chemistry are not detailed in the source, but it mentions the use of various software programs for simulation visualizations .
  • Results or Outcomes : The use of 3-Acetyl-2-fluoropyridine in computational chemistry can lead to the discovery of new compounds with potential applications in various fields .

Safety And Hazards

3-Acetyl-2-fluoropyridine is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H302, which indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-(2-fluoropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEHTCBOJCVCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507653
Record name 1-(2-Fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2-fluoropyridine

CAS RN

79574-70-2
Record name 1-(2-Fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetyl-2-fluoropyridine
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Synthesis routes and methods

Procedure details

A solution of 3.13 mL (30.90 mmol) of freshly distilled diisopropylamine in 10 mL of anhydrous THF under nitrogen cooled to −78° C. was treated dropwise with 19.31 mL (30.90 mmol) of a 1.6 M solution of n-BuLi in hexanes. The resulting solution was stirred at −78° C. for approximately 20 minutes, and was briefly (5-10 minutes) warmed to −40° C., then recooled to −78° C. At 30 minutes post addition, 3.00 g (30.90 mmol) of 2-fluoropyridine was added dropwise to the reaction. The resulting solution was stirred at −78° C. for 30 minutes. The reaction was treated dropwise with a solution of 3.16 mL (30.90 mmol) of the Weinreb amide (i.e., N-methoxy-n-methylacetamide) in 30 mL of THF. The resulting solution was stirred 18 hours, allowing the bath to slowly evaporate and the reaction temperature to rise to room temperature. The reaction was treated with 5 mL of 1N HCl, and was concentrated to remove most of the THF. The residue was extracted twice with EtOAc, and the combined extracts were washed with 1N HCl, saturated aqueous NaHCO3 solution, and brine, and were dried over anhydrous MgSO4. Filtration and concentration of the filtrate provided a crude orange oil, which was purified by flash chromatography over silica gel with 3:1 hexanes/EtOAc to provide 1.10 g of the title product as an orange oil. 1H NMR (CDCl3): δ 2.72 (s, 3H), 7.33 (m, 1H), 8.34 (m, 1H), 8.41 (m, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ML Bennasar, E Zulaica, C Juan… - The Journal of Organic …, 2002 - ACS Publications
… These salts were efficiently prepared by alkylation of 3-acetyl-2-fluoropyridine (1) with methyl or benzyl triflate 16 and immediately treated with the lithium enolates derived from esters 3 …
Number of citations: 79 pubs.acs.org
ML Bennasar, JM Jiménez, B Vidal… - The Journal of …, 1999 - ACS Publications
… Knowing that alkylation of 2-halopyridines with alkyl halides or tosylates is a difficult process, 26 we prepared this compound in good yield by alkylation of 3-acetyl-2-fluoropyridine 27 …
Number of citations: 49 pubs.acs.org

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